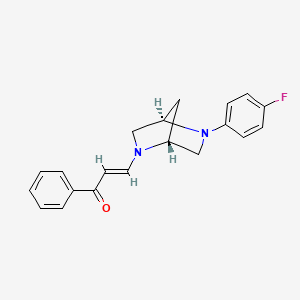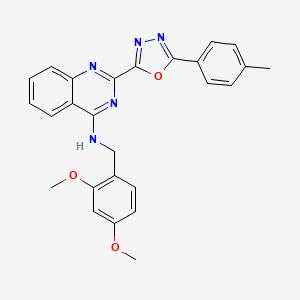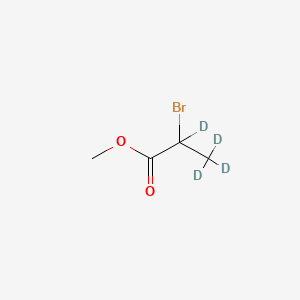
Methyl 2-bromopropanoate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromopropanoate-d4 is a deuterium-labeled version of Methyl 2-bromopropanoate. This compound is used primarily in research settings, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for the tracking of the compound in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-bromopropanoate-d4 can be synthesized through the bromination of deuterated propanoic acid followed by esterification. The reaction typically involves the use of deuterated propanoic acid and bromine in the presence of a catalyst. The resulting product is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the deuterium labeling throughout the synthesis.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products:
Substitution: Deuterated esters, amides, and nitriles.
Reduction: Deuterated alcohols.
Oxidation: Deuterated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromopropanoate-d4 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-bromopropanoate-d4 involves its participation in various chemical reactions due to the presence of the bromine atom and the ester functional group. The deuterium labeling allows for the tracking of the compound in these reactions, providing insights into the reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromopropanoate-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Methyl 2-bromopropanoate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-chloropropanoate: A similar compound with a chlorine atom instead of bromine, used in different substitution reactions.
Ethyl 2-bromopropanoate: An ethyl ester analog, used in similar chemical reactions but with different physical properties.
The uniqueness of this compound lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways due to the presence of deuterium.
Eigenschaften
Molekularformel |
C4H7BrO2 |
|---|---|
Molekulargewicht |
171.03 g/mol |
IUPAC-Name |
methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |
InChI-Schlüssel |
ACEONLNNWKIPTM-VYMTUXDUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
Kanonische SMILES |
CC(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



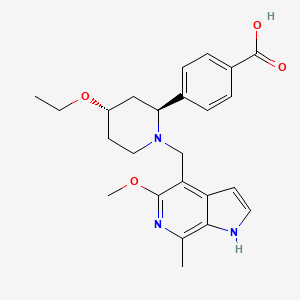
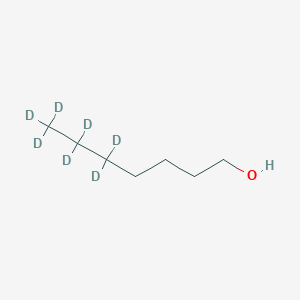
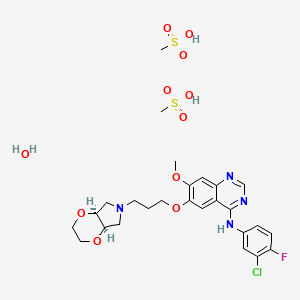
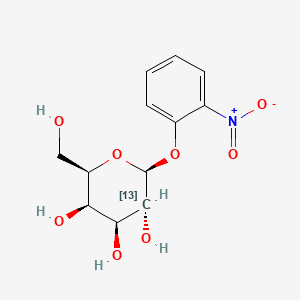

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
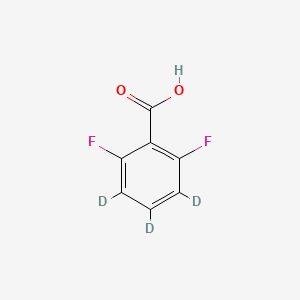

![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
